Felodipine 3,5-Dimethyl Ester-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

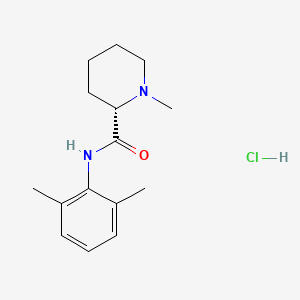

Felodipine 3,5-Dimethyl Ester-d6 is the 13C- and deuterium labeled Felodipine 3,5-dimethyl ester . It is a metabolite of Felodipine , which is a calcium channel blocker . It is used for scientific research and development .

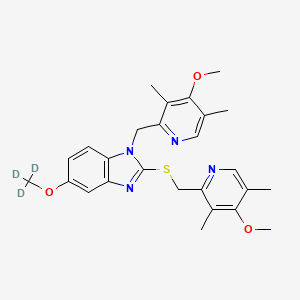

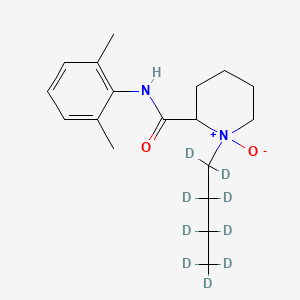

Molecular Structure Analysis

The molecular formula of Felodipine 3,5-Dimethyl Ester-d6 is C17H11D6Cl2NO4 . The molecular weight is 376.26 . The InChI is 1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3 .Physical And Chemical Properties Analysis

Felodipine 3,5-Dimethyl Ester-d6 has a molecular weight of 376.26 . It has a boiling point of 459.7±45.0°C at 760 mmHg . The density is 1.3±0.1 g/cm3 .Scientific Research Applications

NMR Characterization and Derivative Synthesis

NMR Characterization of Felodipine and Derivatives The characterization of Felodipine and its derivatives, including Felodipine 3,5-Dimethyl Ester-d6, has been explored through nuclear magnetic resonance (NMR). A study by Jung et al. (2001) detailed the complete assignment of 1H and 13C NMR data for Felodipine and its derivatives. This study highlights the unique structural elements of Felodipine, such as the 3‐ethyl and 5‐methyl esters that render the 1,4‐dihydropyridine asymmetric. The research utilized techniques like NOESY and computer‐aided molecular modeling to distinguish intricate groupings like the 2,6‐dimethyl groups, which are otherwise challenging to differentiate in NMR spectra. The findings of this research are pivotal in understanding the molecular structure and interactions of Felodipine and its derivatives, paving the way for further applications in medicinal chemistry and drug development (Jung et al., 2001).

Synthesis of Felodipine Impurities In the realm of pharmaceutical manufacturing and quality control, the synthesis of impurities plays a crucial role. Wu Pi-y (2014) focused on synthesizing impurities in bulk drugs of Felodipine, a step essential for the control of impurity in the production, inspection, and storage of the drug. This study underscores the importance of understanding and controlling impurities in ensuring the quality and safety of pharmaceutical products (Wu Pi-y, 2014).

Felodipine's Role in Scientific Research

Antimicrobial Properties of 1,4-Dihydropyridine Derivatives Felodipine, as a derivative of 1,4-dihydropyridine (DHP), has been studied for its biological properties. A study by Prakash et al. (2011) synthesized new diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates, which are derivatives of 1,4-DHP, to evaluate their antimicrobial properties. This research highlights the medicinal potential of Felodipine derivatives, emphasizing their importance in the development of new antimicrobial agents (Prakash et al., 2011).

Photodegradation in Microheterogeneous Systems The photochemical behavior of Felodipine has been a subject of study due to its implications in drug stability and effectiveness. Brito et al. (2012) investigated the photodegradation of Felodipine in constrained media such as micelles and liposomes. Understanding the photodegradation process of drugs like Felodipine is crucial for ensuring their stability and efficacy under various storage and usage conditions (Brito et al., 2012).

Physicochemical Characterization of Nanoparticles In the field of nanomedicine, the formulation and characterization of drug-loaded nanoparticles are of paramount importance. Jana et al. (2014) focused on the preparation and physicochemical characterization of Felodipine-loaded poly (D, L-lactic-co-glycolic acid) nanoparticles. This research is instrumental in the development of novel drug delivery systems that aim to enhance the solubility, bioavailability, and therapeutic efficacy of drugs like Felodipine (Jana et al., 2014).

Mechanism of Action

Target of Action

Felodipine 3,5-Dimethyl Ester-d6 primarily targets vascular smooth muscle cells . It acts by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By doing so, it inhibits the influx of calcium in these cells . This prevention of calcium-dependent myocyte contraction leads to a decrease in vasoconstriction .

Mode of Action

Felodipine 3,5-Dimethyl Ester-d6 interacts with its targets by binding to L-type calcium channels and a number of calcium-binding proteins . It exhibits competitive antagonism of the mineralocorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels . This interaction results in the relaxation of coronary vascular smooth muscle and coronary vasodilation .

Biochemical Pathways

The biochemical pathways affected by Felodipine 3,5-Dimethyl Ester-d6 are primarily those involving calcium ion transport. By inhibiting calcium influx in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction . This leads to downstream effects such as the relaxation of coronary vascular smooth muscle and coronary vasodilation .

Pharmacokinetics

The parent compound, felodipine, is known to have an absorption rate of 100%, with an absolute bioavailability of 20% due to the first-pass effect . It is primarily metabolized in the liver by the CYP3A4 enzyme . About 70% of the drug is excreted in the urine as metabolites, and 10% is excreted in the feces .

Result of Action

The molecular and cellular effects of Felodipine 3,5-Dimethyl Ester-d6’s action include the relaxation of coronary vascular smooth muscle and coronary vasodilation . This results in an increase in myocardial oxygen delivery, particularly in patients with vasospastic angina .

Action Environment

Factors such as the patient’s age and liver function can affect the pharmacokinetics of the parent compound, felodipine . For instance, Felodipine clearance is reduced by about 60% in patients with hepatic impairment . Additionally, plasma concentrations of Felodipine increase with advancing age .

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Felodipine 3,5-Dimethyl Ester-d6 involves the alkylation of 3,5-dimethyl-4-hydroxybenzoic acid with a deuterated alkylating agent followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "3,5-dimethyl-4-hydroxybenzoic acid", "Deuterated alkylating agent" ], "Reaction": [ "Step 1: 3,5-dimethyl-4-hydroxybenzoic acid is reacted with a deuterated alkylating agent, such as deuterated methyl iodide, in the presence of a base, such as potassium carbonate, to form the deuterated ester intermediate.", "Step 2: The deuterated ester intermediate is then subjected to a series of chemical reactions, including reduction, oxidation, and cyclization, to form the final product Felodipine 3,5-Dimethyl Ester-d6.", "Step 3: The final product is purified using standard techniques, such as column chromatography or recrystallization, to obtain the pure compound." ] } | |

CAS RN |

1794786-23-4 |

Product Name |

Felodipine 3,5-Dimethyl Ester-d6 |

Molecular Formula |

C17H17Cl2NO4 |

Molecular Weight |

376.263 |

IUPAC Name |

bis(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3 |

InChI Key |

VEACAIASCBTOFS-LIJFRPJRSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |

synonyms |

4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester-d6; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)